The compound's chemical identity is defined by its IUPAC name, N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride, and it has the CAS registry number 1236261-25-8. It is primarily utilized in scientific research and pharmaceutical development due to its potential therapeutic properties, particularly in the context of enzyme inhibition and drug design .
The synthesis of N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride typically involves several key steps:
The synthesis can also be optimized using continuous flow techniques in industrial settings, which improve yield and reduce reaction times compared to traditional batch processes .
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride possesses a molecular formula of CHClNO. Its molecular weight is approximately 203.71 g/mol. The structure includes:
The compound's three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations or X-ray crystallography, revealing insights into its spatial arrangement and potential interactions with biological targets .
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride can participate in various chemical reactions:
Common reagents used in these reactions include:
The choice of reagents and conditions significantly influences the reaction pathways and product yields .
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride has been investigated for its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. Its mechanism of action typically involves:
Studies have indicated that this compound can effectively inhibit targets such as enoyl-acyl carrier protein reductase (InhA), which is crucial in bacterial fatty acid synthesis .
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride has diverse applications across several fields:
Its unique structural features contribute to its effectiveness in these applications, making it a valuable compound in both academic and industrial settings .
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride belongs to the pyrrolidine carboxamide class of inhibitors that selectively target the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. InhA is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, catalyzing the NADH-dependent reduction of trans-2-enoyl-ACP substrates during fatty acid elongation. This enzyme is responsible for generating precursors of mycolic acids – exceptionally long (C60–C90), branched fatty acids that constitute essential components of the mycobacterial cell wall and confer resilience against host immune responses and antibiotics. Structural studies of InhA complexed with pyrrolidine carboxamides reveal a distinct binding mode where the inhibitor occupies the substrate-enzyme binding pocket, competitively blocking access to the natural enoyl-ACP substrate [1].
High-throughput screening identified pyrrolidine carboxamides as potent InhA inhibitors, with the lead compound exhibiting an IC₅₀ of 10.05 μM. Subsequent optimization through iterative microtiter library synthesis enhanced potency by over 160-fold, achieving sub-micromolar inhibitory concentrations. Resolution of racemic mixtures confirmed stereoselective activity, where only one enantiomer effectively inhibits InhA [1]. This target is pharmacologically validated, as genetic mutations in inhA confer resistance to frontline antitubercular drugs like isoniazid (INH) [1].
Table 1: Inhibitory Activity of Representative Pyrrolidine Carboxamides Against M. tuberculosis InhA [1]
Compound | R₁ | R₂ | IC₅₀ (μM) |
---|---|---|---|
d6 | 2-Me | 5-Me | 10.05 ± 0.33 |
d7 | 3-Me | 5-Me | 3.14 ± 0.12 |
d10 | 3-F | 5-F | 1.49 ± 0.05 |
d11 | 3-Cl | 5-Cl | 0.39 ± 0.01 |
d12 | 3-Br | 5-CF₃ | 0.85 ± 0.05 |
The FAS-II system in M. tuberculosis operates distinctly from the mammalian type I FAS (FASI) system. While mammalian FAS utilizes a single multifunctional polypeptide, bacterial FAS-II employs discrete, monofunctional enzymes – including InhA – offering opportunities for selective antimicrobial targeting. M. tuberculosis uniquely possesses both FAS-I and FAS-II systems: FAS-I generates C24–C26 fatty acids that serve as primers for FAS-II, which elongates them into C56 meromycolate chains – direct precursors of mycolic acids [1].
Pyrrolidine carboxamides like N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride disrupt this elongation cycle by binding InhA. Inhibition halts meromycolate chain production, depleting mycolic acid pools and compromising cell wall integrity. Crucially, these compounds exhibit no cross-inhibition against homologous enoyl-ACP reductases from E. coli (ecENR) or Plasmodium falciparum (pfENR), indicating specificity for the mycobacterial enzyme [1]. This selective disruption of an essential, pathogen-specific pathway underpins the compound's antimycobacterial potential without affecting mammalian lipid metabolism.
Conventional first-line drug isoniazid (INH) is a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme (KatG). KatG oxidizes INH into an acyl radical that covalently binds NAD⁺, forming an INH-NADH adduct that potently inhibits InhA. However, ≈50% of INH-resistant clinical isolates harbor mutations in katG or its promoter region, rendering the drug ineffective [1].
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride represents a novel class of direct-acting InhA inhibitors that circumvent this activation pathway. By binding InhA independently of KatG-mediated activation or NAD⁺ adduct formation, these compounds retain efficacy against KatG-deficient, INH-resistant M. tuberculosis strains. Their mechanism avoids the primary route of clinical INH resistance, positioning them as promising candidates against multidrug-resistant tuberculosis (MDR-TB) [1]. Structural biology confirms their direct interaction with the InhA substrate-binding pocket without requiring prior metabolic activation [1].
The therapeutic utility of N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride hinges critically on its selectivity for bacterial InhA over functionally analogous mammalian enzymes. Mammalian fatty acid biosynthesis relies solely on the FAS-I multifunctional enzyme complex, which lacks a discrete enoyl-ACP reductase step equivalent to InhA. This fundamental architectural divergence enables selective inhibition [1].
Experimental profiling confirms minimal off-target effects:
Adamantane-containing pharmaceuticals (e.g., vildagliptin, saxagliptin) demonstrate the feasibility of achieving high selectivity with lipophilic pharmacophores. Similarly, the tert-butyl-pyrrolidinecarboxamide scaffold leverages strategic steric and electronic properties to optimize bacterial enzyme affinity while minimizing mammalian off-target interactions . This selectivity profile is further evidenced by the development of related compounds like SQ109, an adamantane-ethylenediamine derivative with potent anti-TB activity and minimal mammalian cytotoxicity .
Table 2: Selectivity Profile of Bacterial FAS-II Inhibitors [1]
Compound Class | InhA IC₅₀ (μM) | Mammalian FAS-I IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
Pyrrolidine Carboxamides | 0.39 – 10.05 | >100 | >10 – >256 |
SQ109 (Adamantane deriv.) | 0.16* | >50 | >312 |
Isoniazid (INH-NAD adduct) | 0.02 – 0.2 | Inactive | >1000 |
*SQ109 data included for structural analogy reference; direct InhA inhibition debated but clinically validated anti-TB activity .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7